2-(4-Ethylphenoxy)ethyl methanesulfonate
Description
2-(4-Ethylphenoxy)ethyl methanesulfonate is a methanesulfonate ester featuring a 4-ethylphenoxy ethyl group. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the production of active pharmaceutical ingredients (APIs) where the ethylphenoxy moiety contributes to pharmacological activity . Methanesulfonate esters are known for their reactivity as alkylating agents, making them critical in introducing specific functional groups during drug development.
Properties
IUPAC Name |
2-(4-ethylphenoxy)ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-3-10-4-6-11(7-5-10)14-8-9-15-16(2,12)13/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQAPOPYQLCCIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenoxy)ethyl methanesulfonate typically involves the reaction of 4-ethylphenol with ethylene oxide to form 2-(4-ethylphenoxy)ethanol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of 2-(4-Ethylphenoxy)ethyl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized conditions to ensure high yield and purity. The reaction parameters are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Sulfonates can undergo nucleophilic substitution reactions, where a nucleophile replaces the sulfonate group. This is a common reaction pathway for many sulfonates.
Hydrolysis
Sulfonates can hydrolyze in water, especially under alkaline conditions, to form the corresponding alcohol and sulfonic acid. For example, ethyl methanesulfonate (EMS) hydrolyzes to ethanol and methanesulfonic acid.
Possible Reaction Pathways
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Nucleophilic Substitution : This compound could undergo nucleophilic substitution reactions where a nucleophile attacks the carbon attached to the methanesulfonate group.
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Hydrolysis : It may hydrolyze under alkaline conditions to form the corresponding alcohol (2-(4-ethylphenoxy)ethanol) and methanesulfonic acid.
Research Findings on Related Compounds
While specific research findings on "2-(4-Ethylphenoxy)ethyl methanesulfonate" are not available, studies on similar compounds like ethyl methanesulfonate (EMS) provide insights into potential chemical behaviors.
Ethyl Methanesulfonate (EMS)
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Mutagenesis : EMS is a potent mutagen used in genetic research to induce point mutations in DNA .
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Hydrolysis : EMS hydrolyzes in water to form ethanol and methanesulfonic acid, with a half-life of over a day at neutral pH .
Data Tables
| Compound | Reaction Type | Conditions | Products |
|---|---|---|---|
| EMS | Hydrolysis | Neutral pH | Ethanol, Methanesulfonic Acid |
| EMS | Mutagenesis | Biological Systems | DNA Mutations |
This table illustrates the general type of data that might be relevant for sulfonates, though specific data for "2-(4-Ethylphenoxy)ethyl methanesulfonate" is not available.
Future Research Directions
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Synthesis and Characterization : Developing methods for synthesizing and characterizing "2-(4-Ethylphenoxy)ethyl methanesulfonate" would be essential for understanding its chemical properties.
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Reaction Studies : Investigating its reactivity in various conditions, such as nucleophilic substitution and hydrolysis, would provide valuable insights into its chemical behavior.
Given the absence of specific information on "2-(4-Ethylphenoxy)ethyl methanesulfonate," future studies should focus on synthesizing this compound and exploring its chemical reactions in detail.
Scientific Research Applications
Medicinal Chemistry and Pharmaceutical Development
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound is often utilized in the synthesis of active pharmaceutical ingredients due to its ability to form stable sulfonate esters. Methanesulfonates are frequently employed as leaving groups in nucleophilic substitution reactions, facilitating the formation of more complex molecules. The incorporation of 2-(4-Ethylphenoxy)ethyl methanesulfonate into pharmaceutical formulations can enhance drug solubility and stability, thereby improving bioavailability and therapeutic efficacy .
Genotoxic Impurities
In the context of drug development, it is crucial to monitor potential genotoxic impurities such as methyl methanesulfonate and ethyl methanesulfonate, which can arise during the synthesis of APIs containing methanesulfonate groups. Regulatory agencies like the FDA emphasize the need for stringent control over these impurities due to their potential to induce mutations and other adverse effects . The use of 2-(4-Ethylphenoxy)ethyl methanesulfonate in drug formulations necessitates careful assessment to ensure compliance with safety standards.
Genetic Research Applications
Chemical Mutagenesis
2-(4-Ethylphenoxy)ethyl methanesulfonate serves as a potent chemical mutagen in genetic research. It induces mutations through alkylation of DNA, primarily leading to point mutations characterized by G:C to A:T transitions. This property makes it valuable for creating mutant strains in model organisms like Caenorhabditis elegans and Drosophila melanogaster, allowing researchers to study gene function and genetic pathways .
Study of Mutation Rates
Research indicates that exposure to ethyl methanesulfonate can result in mutation rates ranging from to per gene, making it a widely used agent for generating genetic diversity in experimental settings. This mutagenic capability is harnessed in various studies aimed at understanding the mechanisms of mutation and their implications for evolution and disease .
Biochemical Applications
Biochemical Assays
The compound's ability to induce mutations has led to its use in biochemical assays designed to evaluate the effects of mutagens on cellular processes. These assays can help elucidate the mechanisms by which mutations contribute to diseases such as cancer. By studying the mutagenic effects of 2-(4-Ethylphenoxy)ethyl methanesulfonate, researchers can gain insights into DNA repair mechanisms and cellular responses to genotoxic stress .
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenoxy)ethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.
Comparison with Similar Compounds
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate (CAS 160969-03-9)
- Structure: Differs by a trifluoroethoxy (-OCH₂CF₃) group instead of ethylphenoxy (-OCH₂CH₂C₆H₄-Et).
- Properties: The electron-withdrawing trifluoroethoxy group enhances electrophilicity, increasing reactivity in nucleophilic substitutions compared to the electron-donating ethylphenoxy group in the target compound .
- Application: Intermediate for Silodosin, a uroselective α₁-adrenoceptor antagonist .
2-[4-(Methanesulfonyloxy)phenyl]ethyl Methanesulfonate (CAS 74447-36-2)
- Structure : Contains dual methanesulfonate groups on a phenyl ring.
- Properties: Increased molecular symmetry and polarity compared to the monosubstituted target compound. Higher susceptibility to hydrolysis due to the presence of two reactive methanesulfonate groups .
- Application: Not explicitly stated but likely used in crosslinking or multi-step alkylation reactions.
2-(2-Hydroxyethoxy)ethyl Methanesulfonate (CAS 118591-57-4)
- Structure: Features a hydroxyethoxy (-OCH₂CH₂OH) chain instead of ethylphenoxy.
- Properties: The hydroxyl group enhances hydrophilicity, improving water solubility but reducing stability under acidic/basic conditions . Lower steric hindrance facilitates faster reaction kinetics in alkylation compared to the bulky ethylphenoxy group .
- Application : Building block for hydrophilic drug candidates or polymer conjugates.
Physicochemical and Reactivity Comparison
| Property | 2-(4-Ethylphenoxy)ethyl Methanesulfonate | 2-[2-(Trifluoroethoxy)phenoxy]ethyl Methanesulfonate | 2-(Hydroxyethoxy)ethyl Methanesulfonate |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₆O₄S | C₁₁H₁₂F₃O₄S | C₅H₁₂O₅S |
| Molecular Weight | 244.3 g/mol | 306.3 g/mol | 184.2 g/mol |
| Key Substituent | 4-Ethylphenoxy | Trifluoroethoxy | Hydroxyethoxy |
| Reactivity | Moderate (steric hindrance) | High (electron-withdrawing group) | High (low steric hindrance) |
| Solubility | Low (lipophilic) | Moderate (lipophilic) | High (hydrophilic) |
| Stability | High (resists hydrolysis) | Moderate | Low (prone to hydrolysis) |
Biological Activity
2-(4-Ethylphenoxy)ethyl methanesulfonate is a synthetic compound that has garnered attention for its biological activity, particularly in the context of mutagenesis and potential pharmaceutical applications. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
The compound is characterized by the presence of an ethylphenoxy group, which influences its reactivity and biological interactions. The synthesis typically involves the reaction of 4-ethylphenol with ethylene oxide to produce 2-(4-ethylphenoxy)ethanol, followed by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.
Synthesis Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 4-Ethylphenol + Ethylene Oxide | Room temperature to 50°C | 2-(4-Ethylphenoxy)ethanol |
| 2 | 2-(4-Ethylphenoxy)ethanol + Methanesulfonyl Chloride | Organic solvent (e.g., dichloromethane) | 2-(4-Ethylphenoxy)ethyl methanesulfonate |
The primary mechanism of action of 2-(4-Ethylphenoxy)ethyl methanesulfonate is through alkylation. The methanesulfonate group can undergo nucleophilic attack, leading to covalent modifications of biomolecules such as proteins and nucleic acids. This interaction can disrupt normal cellular functions and induce mutagenesis .
Mutagenicity and Genotoxicity
Research indicates that compounds similar to ethyl methanesulfonate (EMS), including 2-(4-Ethylphenoxy)ethyl methanesulfonate, exhibit significant mutagenic properties. EMS is known to induce mutations through alkylation at DNA bases, particularly at the N7 position of guanine, leading to GC-to-AT transitions and other genetic alterations .
Key Findings:
- Alkylation Sites: Primarily affects nitrogen positions in DNA bases but also modifies oxygen atoms in nucleotides.
- Types of Mutations Induced: Includes base-pair substitutions, insertions, deletions, and chromosomal breakage .
Case Studies
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Plant Mutagenesis: A study investigated the effects of EMS on wheat embryos. Different concentrations (0.1% to 0.4%) and treatment durations (2 to 8 hours) were tested for their impact on callus formation and regeneration efficiency. The optimal condition was found at 0.1% concentration for 8 hours, indicating significant effects on plant regeneration parameters .
Treatment Duration (h) Concentration (%) Callus Formation Rate (%) 2 0.1 95.60 8 0.1 99.00 6 0.3 96.50 - Animal Studies: In mammalian models, EMS has been shown to increase tumor incidence without significantly affecting lifespan. The compound's ability to induce chromosomal aberrations suggests a role in carcinogenesis .
Applications in Research
The unique properties of 2-(4-Ethylphenoxy)ethyl methanesulfonate make it valuable in various fields:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Ethylphenoxy)ethyl methanesulfonate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves the esterification of 4-ethylphenoxyethanol with methanesulfonyl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 molar ratio of alcohol to methanesulfonyl chloride), and the use of a base like triethylamine to scavenge HCl. Purity is confirmed via thin-layer chromatography (TLC) and recrystallization in non-polar solvents. Optimization can employ factorial design experiments to evaluate temperature, solvent (e.g., dichloromethane vs. THF), and catalyst efficiency .
Q. How is 2-(4-Ethylphenoxy)ethyl methanesulfonate characterized structurally, and what analytical techniques are critical for validation?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methanesulfonate group (δ ~3.0 ppm for CH₃SO₃) and the ethylphenoxy moiety (aromatic protons at δ ~6.8–7.2 ppm). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks ([M+H]⁺). Infrared (IR) spectroscopy identifies sulfonate ester C-O-S stretching (1180–1250 cm⁻¹). Cross-validation with elemental analysis ensures purity (>98%) .
Q. What are the primary applications of this compound in chemical or biochemical research?
- Methodology : As a sulfonate ester, it serves as an alkylating agent in organic synthesis (e.g., nucleophilic substitution reactions) and may act as a mutagen in genetic studies. In biochemical assays, its stability in aqueous buffers (e.g., PBS at pH 7.4) should be tested via HPLC to assess hydrolysis rates. Comparative studies with ethyl methanesulfonate (EMS) can clarify its reactivity and mutagenic efficiency .
Advanced Research Questions
Q. How can reaction kinetics and mechanisms of 2-(4-Ethylphenoxy)ethyl methanesulfonate be systematically studied?
- Methodology : Use stopped-flow UV-Vis spectroscopy to monitor real-time hydrolysis or alkylation rates under varying pH and temperature. Isotopic labeling (e.g., deuterated solvents) and computational modeling (DFT for transition-state analysis) can elucidate mechanisms. Compare activation energy (Eₐ) with EMS to determine steric/electronic effects of the ethylphenoxy group .
Q. How should researchers address contradictory data in mutagenicity assays involving this compound?
- Methodology : Contradictions may arise from solvent polarity (e.g., DMSO vs. ethanol affecting solubility) or cell-line-specific metabolic activation. Replicate experiments using standardized protocols (e.g., Ames test with Salmonella strains TA98/TA100) and include positive controls (e.g., EMS). Statistical tools like ANOVA and post-hoc tests (Tukey’s HSD) can identify outliers or systemic errors .
Q. What strategies are effective for studying interactions between this compound and biomacromolecules (e.g., DNA or proteins)?
- Methodology : Employ fluorescence quenching assays with DNA intercalators (e.g., ethidium bromide) to assess binding affinity. Circular dichroism (CD) spectroscopy detects conformational changes in DNA/proteins. Molecular docking simulations (AutoDock Vina) can predict binding sites, validated by mutagenesis or site-directed chemical modification .
Q. How can the stability and degradation pathways of this compound be evaluated under diverse storage and experimental conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS monitoring identify degradation products (e.g., hydrolysis to 4-ethylphenoxyethanol). pH-rate profiles (pH 3–9) and Arrhenius plots predict shelf-life. Lyophilization or inert-atmosphere storage (argon) may mitigate degradation .
Q. What experimental designs are optimal for assessing its mutagenic potential in plant or microbial models?
- Methodology : Adapt EMS-based protocols: treat Arabidopsis seeds or E. coli cultures with gradient concentrations (0.1–10 mM), then screen for phenotypic mutations (e.g., leaf morphology or antibiotic resistance). Whole-genome sequencing identifies mutation spectra (C→T transitions vs. transversions). Include negative controls (untreated samples) and calibrate dose-response curves using EMS as a benchmark .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
